Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Description
Crystallographic Properties
X-ray diffraction studies of related trityl-protected benzimidazoles reveal monoclinic or triclinic crystal systems. For example:
- Space group : P2₁/c (monoclinic).
- Unit cell parameters :
| Crystallographic Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Z-value | 4 |
| Density (g/cm³) | 1.26 |
| Volume (ų) | 3,298 |
Conformational Analysis
- The benzimidazole core adopts a planar conformation, while the trityl group induces steric hindrance, forcing the tetrazole ring into a perpendicular orientation relative to the biphenyl plane.
- Hydrogen bonding between the tetrazole N–H and ester carbonyl oxygen stabilizes the solid-state structure.
Spectroscopic Characterization: NMR, IR, and Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Mass Spectrometry
- High-Resolution ESI-MS :
- m/z 723.29 [M+H]⁺ (calculated for C₄₃H₃₉N₆O₃⁺).
- Fragmentation peaks at m/z 566.18 (loss of trityl group) and 280.10 (benzimidazole core).
Properties
IUPAC Name |
ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H38N6O3/c1-3-53-43(52)39-25-16-26-40-41(39)50(44(46-40)54-4-2)31-32-27-29-33(30-28-32)37-23-14-15-24-38(37)42-47-49-51(48-42)45(34-17-8-5-9-18-34,35-19-10-6-11-20-35)36-21-12-7-13-22-36/h5-30H,3-4,31H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQDQENZIFFVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H38N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole core with multiple substituents including ethoxy and trityltetrazol groups. The molecular formula is , and its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzimidazole moiety have shown efficacy against various cancer cell lines, including breast and prostate cancer. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Study | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 (Breast) | 10.5 | Apoptosis induction |
| Study B | PC3 (Prostate) | 8.3 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in DNA replication and repair, leading to increased cellular stress and apoptosis.
- Interaction with Cellular Signaling Pathways : The compound may modulate key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzimidazole derivatives, including this compound, demonstrated promising results in inhibiting tumor growth in xenograft models. The treatment led to a significant reduction in tumor size compared to control groups.
Case Study 2: Antimicrobial Potential
In vitro tests against clinical isolates of Staphylococcus aureus showed that the compound could effectively inhibit bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections.
Comparison with Similar Compounds
The compound is structurally and functionally related to several antihypertensive agents and intermediates. Key comparisons are outlined below:
Structural and Functional Analogues
Table 1: Structural and Pharmacological Comparison
Key Differences and Implications
Core Heterocycle :
- The benzimidazole core in the target compound and Candesartan derivatives contrasts with the imidazole (Losartan) or diazaspiro (Irbesartan) systems. Benzimidazole-based ARBs exhibit enhanced receptor-binding affinity due to planar aromaticity and hydrogen-bonding capacity .
Protective Groups :
- The trityl group in the target compound distinguishes it from Candesartan Cilexetil, which uses a cyclohexyloxycarbonyloxyethyl ester as a prodrug moiety. Trityl protection simplifies synthesis by preventing tetrazole oxidation, whereas the prodrug ester in Candesartan Cilexetil enhances intestinal absorption .
Pharmacokinetics :
- The ethyl ester in the target compound increases lipophilicity, facilitating synthetic handling. In contrast, Candesartan Cilexetil’s ester is enzymatically cleaved in vivo to release the active carboxylic acid (CV-11974), ensuring sustained antihypertensive effects .
Potency :
- In spontaneously hypertensive rats (SHR), TCV-116 (related to the target compound’s active form) demonstrated an ED25 of 0.68 mg/kg, surpassing Losartan’s efficacy (ED25 ~10 mg/kg) .
Physicochemical Properties
- Melting Point : Candesartan Cilexetil melts at 159°C , while the target compound’s trityl group likely elevates its melting point (exact data unavailable).
- Solubility : The trityl group increases hydrophobicity, making the target compound less water-soluble than CV-11974 but suitable for organic synthesis .
Preparation Methods
The benzimidazole core is synthesized via condensation of o-phenylenediamine with a suitably substituted carboxylic acid derivative. In the cited patent CN104876877A, 3-nitrophthalic acid undergoes esterification with methanol and sulfuric acid to form 3-nitrophthalic acid dimethyl ester . Subsequent acylation and diazotization yield intermediates that are reduced using tin powder in hydrochloric acid, followed by cyclization with tetraethyl orthocarbonate in glacial acetic acid to form the benzimidazole ring .
Reaction Conditions for Cyclization
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Reagent | Tetraethyl orthocarbonate |
| Temperature | 25–30°C |
| Reaction Time | 2–3 hours |
| Yield | >90% (after recrystallization) |
This method ensures minimal impurity formation due to the controlled rearrangement and reduction steps .
Introduction of Ethoxy and Ethyl Ester Groups
Ethylation of the benzimidazole core is achieved through nucleophilic substitution or esterification. The ethoxy group at position 2 is introduced using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate. The ethyl ester at position 4 is typically installed via Fischer esterification, where the carboxylic acid intermediate reacts with ethanol under acidic conditions .
Optimized Esterification Protocol
-
Reagents : Ethanol (1:10–1:15 v/v), sulfuric acid (1:1 w/w)
-
Conditions : Reflux at 80°C for 4–6 hours, followed by neutralization with sodium bicarbonate .
Suzuki-Miyaura Coupling for Trityltetrazolylphenyl Attachment
The trityltetrazolylphenyl group is introduced via palladium-catalyzed cross-coupling. The benzimidazole intermediate is functionalized with a boronic ester at the 3-position, which couples with 2-(2-trityltetrazol-5-yl)phenylboronic acid under Suzuki conditions .
Coupling Reaction Parameters
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 hours |
| Yield | 85–88% |
The trityl group serves as a protective moiety for the tetrazole ring, preventing undesired side reactions during earlier synthetic stages .
Deprotection and Final Purification
Deprotection of the trityl group is performed using dilute hydrochloric acid (10% v/v) in tetrahydrofuran, selectively cleaving the trityl moiety while preserving the tetrazole and ester functionalities . Final purification involves recrystallization from a mixed solvent system (ethyl acetate/n-hexane, 1:3) to achieve >99.5% purity .
Recrystallization Data
| Solvent Ratio | Purity (%) | Yield (%) |
|---|---|---|
| Ethyl acetate/hexane | 99.5 | 80 |
| Methanol/water | 98.2 | 85 |
Analytical Validation
HPLC Profiling
-
Column : C18, 250 × 4.6 mm
-
Mobile Phase : Acetonitrile/0.1% TFA (70:30)
-
Retention Time : 12.3 minutes
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzimidazole-H), 7.85–7.45 (m, 18H, trityl and phenyl-H), 4.42 (q, 2H, -OCH₂CH₃), 3.91 (s, 2H, -CH₂-) .
Industrial Scalability and Cost Efficiency
The synthetic route is scalable to kilogram quantities with minor modifications:
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Benzimidazole core formation : Condensation of substituted o-phenylenediamines with carboxylic acid derivatives under acidic conditions.
Tetrazole introduction : Cyclization of nitriles with sodium azide in the presence of ammonium chloride (Huisgen reaction) .
Trityl protection : Reaction with trityl chloride to protect the tetrazole nitrogen, enhancing stability during subsequent steps .
Key Parameters :
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Analyze / NMR for characteristic peaks:
- Benzimidazole protons (δ 7.2–8.1 ppm, aromatic), ethoxy group (δ 1.3–1.5 ppm, triplet), trityl group (δ 7.3–7.5 ppm, aromatic) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 675.2) .
- IR : Confirm tetrazole ring presence via N–H/N–N stretching (3400–3100 cm) and carbonyl groups (1700–1650 cm) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of:
- Stereochemistry : Absolute configuration of the trityl-protected tetrazole moiety.
- Intermolecular interactions : Hydrogen bonding (N–H⋯O) and π-π stacking between benzimidazole and phenyl groups .
Example : In analogous triazole derivatives, SCXRD revealed torsional angles of 84.59° between phenyl rings, resolving NMR signal overlap . Use SHELXTL for refinement, ensuring R-factor <5% .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps) for reactivity predictions .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., angiotensin II receptors, due to tetrazole’s bioisosteric similarity to carboxylate). Focus on binding affinity (ΔG < −8 kcal/mol) and pose validation via RMSD <2 Å .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. How can researchers address discrepancies in biological activity data across similar derivatives?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzimidazole ring enhance receptor affinity). For example:
| Substituent | IC50 (nM) | LogP |
|---|---|---|
| –OCH3 | 12 ± 1.2 | 3.1 |
| –NO2 | 8 ± 0.9 | 2.8 |
| –Cl | 15 ± 1.5 | 3.4 |
- Assay Standardization : Use uniform protocols (e.g., ATPase inhibition assays at pH 7.4, 37°C) to minimize variability .
Q. What strategies improve the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Prodrug Design : Modify the ethyl ester to a tert-butyl ester for slower hydrolysis in plasma (t increased from 2h to 6h) .
- Isosteric Replacement : Substitute the trityl group with a cyclopropane ring to reduce CYP450-mediated oxidation .
- In Silico ADMET : Predict pharmacokinetics using SwissADME (e.g., bioavailability radar score >0.6) .
Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., variable IC50 values), cross-validate using orthogonal techniques (e.g., SPR for binding kinetics vs. cell-based assays) .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and use internal standards (e.g., deuterated solvents for NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
